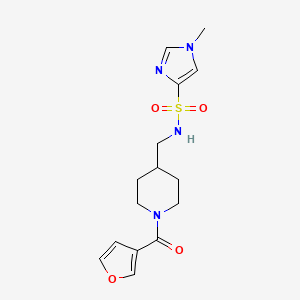
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTAA belongs to the class of imidazolidinones and has been studied for its ability to modulate the activity of certain enzymes and receptors in the human body.
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide involves the modulation of certain enzymes and receptors in the human body. 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of DNA and RNA. By inhibiting the activity of this enzyme, 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can prevent the growth of cancer cells. 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has also been shown to modulate the activity of certain receptors in the brain, which may be involved in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects in the human body. Studies have shown that 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the activity of certain enzymes and receptors in the body. Additionally, 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide in lab experiments is its potential therapeutic properties in the treatment of cancer and neurodegenerative disorders. Additionally, 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide in lab experiments is its potential toxicity. Studies have shown that 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can be toxic to certain cells in the body and may have side effects in humans.
Future Directions
There are several future directions for the study of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide. One area of research is the development of new drugs based on the structure of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide. Researchers are exploring the potential of modifying the chemical structure of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide to produce more potent and selective drugs for the treatment of cancer and neurodegenerative disorders. Additionally, researchers are studying the potential of combining 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide with other drugs to enhance its therapeutic properties. Finally, researchers are exploring the potential of using 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide as a diagnostic tool for the detection of cancer and other diseases.
Synthesis Methods
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-methoxybenzaldehyde with 4-methylimidazole to form 4-(4-methoxyphenyl)-4-methylimidazole. This compound is then reacted with chloroacetyl chloride to produce 2-(4-(4-methoxyphenyl)-4-methyl-2-oxoimidazolidin-1-yl)acetic acid. The final step involves the reaction of this compound with m-toluidine to form 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide.
Scientific Research Applications
2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. One of the most promising applications of 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide is in the treatment of cancer. Studies have shown that 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide can inhibit the growth of cancer cells by modulating the activity of certain enzymes and receptors in the body. Additionally, 2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-5-4-6-15(11-13)21-17(24)12-23-18(25)20(2,22-19(23)26)14-7-9-16(27-3)10-8-14/h4-11H,12H2,1-3H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMBJJICFHLOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)


![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)
![N-[2-(2-Methoxyphenyl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2903728.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2903730.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2903732.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2903734.png)


